molecular formula C5H6Br2N2 B6148718 4-bromo-1-(2-bromoethyl)-1H-pyrazole CAS No. 214614-82-1

4-bromo-1-(2-bromoethyl)-1H-pyrazole

Cat. No. B6148718
CAS RN: 214614-82-1
M. Wt: 253.92 g/mol
InChI Key: XJVRVRLVPRSAAK-UHFFFAOYSA-N
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Description

The compound “4-bromo-1-(2-bromoethyl)-1H-pyrazole” is an organic compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The “4-bromo” and “1-(2-bromoethyl)” parts of the name indicate that there are bromine atoms attached to the pyrazole ring .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyrazole ring with bromine atoms attached at the 1 and 4 positions. The bromine at the 1 position is part of a two-carbon chain (ethyl group), which also has a bromine atom .


Chemical Reactions Analysis

Bromine atoms are often involved in reactions where they are replaced by other groups, in a type of reaction called nucleophilic substitution. The bromine atoms on the ethyl group and the pyrazole ring could potentially be sites for such reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on factors like its molecular structure and the presence of the bromine atoms. Bromine atoms are quite heavy, which could increase the compound’s molecular weight .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. Brominated compounds can sometimes be hazardous, as bromine is a heavy, reactive halogen .

properties

IUPAC Name

4-bromo-1-(2-bromoethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2N2/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVRVRLVPRSAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401289140
Record name 4-Bromo-1-(2-bromoethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

214614-82-1
Record name 4-Bromo-1-(2-bromoethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214614-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(2-bromoethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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